Ethyl 4-({4-[chloro(difluoro)methoxy]phenyl}amino)-6-methoxyquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-({4-[chloro(difluoro)methoxy]phenyl}amino)-6-methoxyquinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core, substituted with various functional groups, including a chloro(difluoro)methoxy group, a methoxy group, and an ethyl ester group. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the condensation of aniline derivatives with ethyl acetoacetate, followed by cyclization and functional group modifications . The reaction conditions often require the use of acid catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({4-[chloro(difluoro)methoxy]phenyl}amino)-6-methoxyquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chloro(difluoro)methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can produce a variety of substituted quinolines.
Scientific Research Applications
Ethyl 4-({4-[chloro(difluoro)methoxy]phenyl}amino)-6-methoxyquinoline-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Ethyl 4-({4-[chloro(difluoro)methoxy]phenyl}amino)-6-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline core can interact with enzymes and receptors, modulating their activity. The chloro(difluoro)methoxy group may enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolines: These compounds share the quinoline core and have similar biological activities.
Chloroquinolines: These compounds also contain a chlorine atom and exhibit comparable chemical reactivity.
Methoxyquinolines: These compounds have a methoxy group and are used in similar research applications.
Uniqueness
Ethyl 4-({4-[chloro(difluoro)methoxy]phenyl}amino)-6-methoxyquinoline-3-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the chloro(difluoro)methoxy group, in particular, enhances its reactivity and potential for therapeutic applications .
Properties
Molecular Formula |
C20H17ClF2N2O4 |
---|---|
Molecular Weight |
422.8 g/mol |
IUPAC Name |
ethyl 4-[4-[chloro(difluoro)methoxy]anilino]-6-methoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C20H17ClF2N2O4/c1-3-28-19(26)16-11-24-17-9-8-14(27-2)10-15(17)18(16)25-12-4-6-13(7-5-12)29-20(21,22)23/h4-11H,3H2,1-2H3,(H,24,25) |
InChI Key |
UUSPXZAVUFAEOT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=C(C=C3)OC(F)(F)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.